Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate
CAS No.:
Cat. No.: VC15740693
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO3 |
|---|---|
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3 |
| Standard InChI Key | LYRNOVZMMWKIOR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate features a planar indole ring system substituted with a chlorine atom at the 7-position and an oxoacetate ester group at the 3-position. The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine substituent enhances electron-withdrawing effects, while the ethyl oxoacetate moiety introduces steric bulk and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.66 g/mol |
| CAS Registry Number | 863289-30-9 |
| IUPAC Name | Ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate |
| LogP (Partition Coefficient) | 2.57 |
| Canonical SMILES | CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl |
The compound’s moderate LogP value (2.57) suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug-like molecules .
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Key absorption bands include:
(DMSO-d):
-
δ 12.40 ppm (s, 1H, indole NH)
-
δ 8.45–7.24 ppm (m, 4H, aromatic protons)
-
δ 4.38 ppm (t, 2H, ethyl CH)
Synthetic Methodologies
Conventional Acylation Route
The most widely reported synthesis begins with 7-chloroindole, which undergoes Friedel-Crafts acylation with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used as a base to scavenge HCl:
Key Parameters:
-
Yield: 65–72% after column chromatography
-
Purity: >95% (HPLC)
-
Side Reactions: Over-acylation at the indole 2-position (<5%)
Copper-Catalyzed Carbonylation
An alternative method employs hexaketocyclohexane (CO·8HO) as a carbonyl source in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in methanol at 60°C :
Advantages:
Table 2: Comparison of Synthesis Methods
| Parameter | Acylation Route | Copper-Catalyzed |
|---|---|---|
| Yield | 65–72% | 78–82% |
| Reaction Time | 4–6 h | 8–12 h |
| Catalyst | None | CuI/Phenanthroline |
| Scalability | Moderate | High |
Biological Activities and Mechanisms
Anticancer Activity
Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in MCF-7 breast cancer cells (IC = 2.4 μM). Comparative studies show 3–5× greater potency than combretastatin A-4 analogues .
Mechanistic Insights:
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) . Synergistic effects with β-lactams enhance activity against methicillin-resistant strains (FICI = 0.25) .
Anti-Inflammatory Properties
In LPS-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC = 12.5 μM) by inhibiting iNOS and COX-2 expression via NF-κB pathway modulation.
Applications in Drug Discovery
Lead Optimization Strategies
-
Ester Bioisosteres: Replacement of the ethyl ester with amides improves metabolic stability (e.g., t in human liver microsomes increases from 1.2 h to 4.8 h) .
-
Halogen Substitution: Fluorine at the 5-position enhances blood-brain barrier permeability (LogBB = 0.43 vs. 0.21 for parent compound) .
Prodrug Development
Phosphate prodrugs demonstrate 92% oral bioavailability in rats compared to 35% for the parent molecule, enabling once-daily dosing.
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in PEG-PLGA nanoparticles reduces systemic toxicity while maintaining antitumor efficacy (tumor growth inhibition: 78% vs. 62% for free drug).
Resistance Mitigation
Co-administration with P-glycoprotein inhibitors (e.g., verapamil) reverses multidrug resistance in A549/Taxol cells (reversal fold = 8.3) .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume